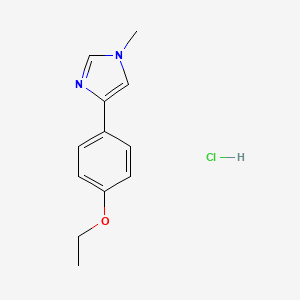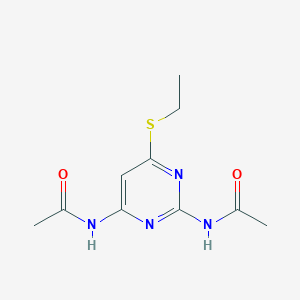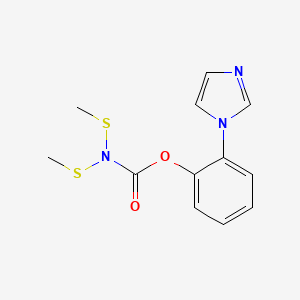
2-(1H-Imidazol-1-yl)phenyl bis(methylsulfanyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate is a compound that features an imidazole ring, a phenyl group, and bis(methylthio)carbamate moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity and disrupting biological processes. The bis(methylthio)carbamate moiety may also interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole-based structure.
Thiabendazole: An antihelmintic agent featuring an imidazole ring.
Uniqueness
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bis(methylthio)carbamate moiety differentiates it from other imidazole-containing compounds, potentially offering unique therapeutic and industrial applications.
Propiedades
Número CAS |
61292-75-9 |
|---|---|
Fórmula molecular |
C12H13N3O2S2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(2-imidazol-1-ylphenyl) N,N-bis(methylsulfanyl)carbamate |
InChI |
InChI=1S/C12H13N3O2S2/c1-18-15(19-2)12(16)17-11-6-4-3-5-10(11)14-8-7-13-9-14/h3-9H,1-2H3 |
Clave InChI |
SMOKESZTRQIBEP-UHFFFAOYSA-N |
SMILES canónico |
CSN(C(=O)OC1=CC=CC=C1N2C=CN=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


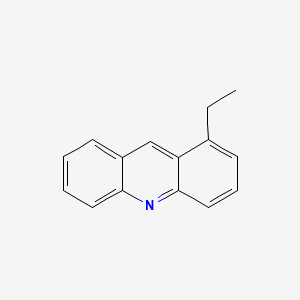
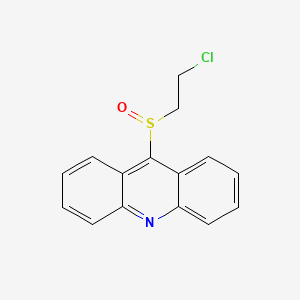


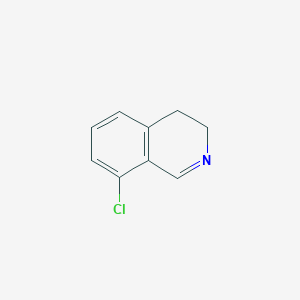

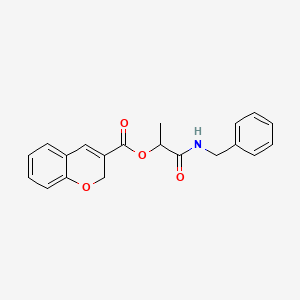
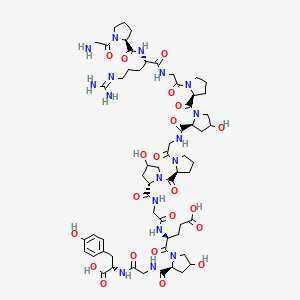
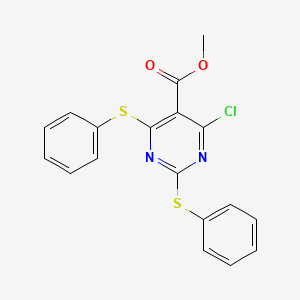
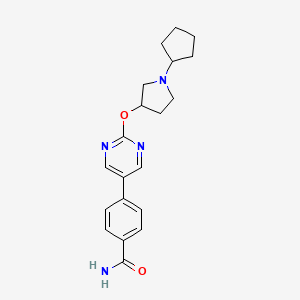
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B12930648.png)
